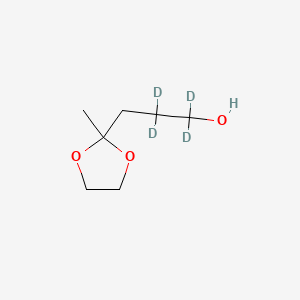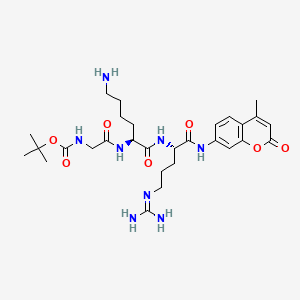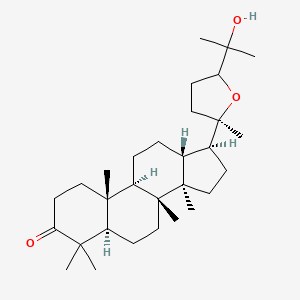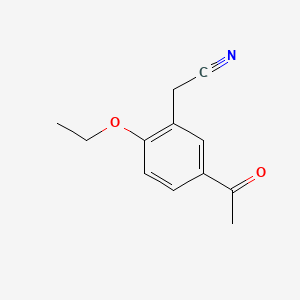
2-Methyl-1,3-dioxolane-2-propanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dioxolane-2-propanol-d4 is a stable isotope-labeled compound with the molecular formula C7H10D4O3 and a molecular weight of 150.21 . It is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Métodos De Preparación
The synthesis of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves several steps. One common method includes the reaction of 2-methyl-1,3-dioxolane with deuterated reagents under controlled conditions to introduce deuterium atoms into the molecule . Industrial production methods typically involve the use of high-purity starting materials and precise reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule.
Análisis De Reacciones Químicas
2-Methyl-1,3-dioxolane-2-propanol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dioxolane-2-propanol-d4 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical techniques. In chemistry, it is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics . In biology, it is employed in metabolic studies to trace the pathways of biochemical reactions . Additionally, it has applications in medicine, particularly in the development of new drugs and therapeutic agents . In the industry, it is used in the synthesis of complex organic compounds and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within cells and tissues . Its stable isotope labeling enables precise tracking of metabolic processes and the identification of key intermediates and products .
Comparación Con Compuestos Similares
2-Methyl-1,3-dioxolane-2-propanol-d4 can be compared with other similar compounds such as 2-methyl-1,3-dioxolane, 2-methyltetrahydrofuran, and methylcyclopentane . While these compounds share some structural similarities, this compound is unique due to its stable isotope labeling, which enhances its utility in research applications . The presence of deuterium atoms in its structure provides distinct advantages in analytical techniques, making it a valuable tool for scientists .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3/i2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPTYGVWDNDVBS-BYUTVXSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1(OCCO1)C)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)




![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)


![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)


